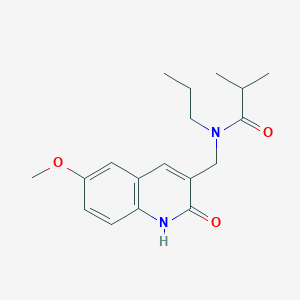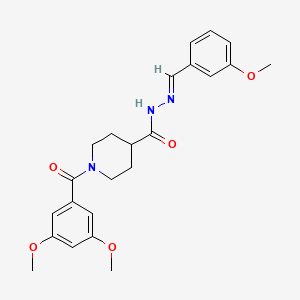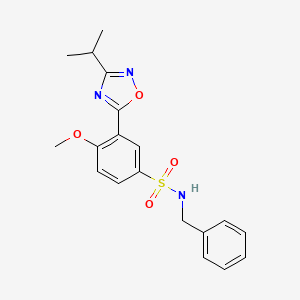
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline, also known as FOAN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FOAN belongs to the class of oxadiazole compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been shown to inhibit the activity of various signaling pathways, including the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of various antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT). This compound has also been shown to reduce the levels of various inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
実験室実験の利点と制限
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has several advantages for lab experiments, including its low toxicity and high solubility in various solvents. This compound can also be easily synthesized using a multi-step process that involves commercially available starting materials. However, this compound also has some limitations for lab experiments, including its relatively low stability and reactivity towards various functional groups.
将来の方向性
There are several future directions for the scientific research on 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Another potential direction is to evaluate its efficacy and safety in animal models of various diseases. Additionally, there is a need to optimize the synthesis method of this compound to improve its yield and purity. Finally, there is a need to develop novel derivatives of this compound with improved biological activities and pharmacokinetic properties.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This compound has several advantages for lab experiments, including its low toxicity and high solubility in various solvents. However, this compound also has some limitations for lab experiments, including its relatively low stability and reactivity towards various functional groups. There are several future directions for the scientific research on this compound, including investigating its mechanism of action, evaluating its efficacy and safety in animal models, optimizing its synthesis method, and developing novel derivatives with improved biological activities and pharmacokinetic properties.
合成法
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline can be synthesized using a multi-step process that involves the reaction of 2-nitroaniline with furfural, followed by the reaction of the resulting product with hydrazine hydrate and acetic anhydride. The final step involves the reaction of the resulting product with phenethylamine in the presence of acetic acid and sodium acetate. The chemical structure of this compound can be confirmed using various spectroscopic techniques, including NMR, IR, and mass spectrometry.
科学的研究の応用
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been the subject of various scientific studies due to its potential applications in the field of medicine. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This compound has also been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
特性
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(2-phenylethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c25-24(26)17-13-15(20-22-19(23-28-20)18-7-4-12-27-18)8-9-16(17)21-11-10-14-5-2-1-3-6-14/h1-9,12-13,21H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBLXRNOYJJPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CO4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
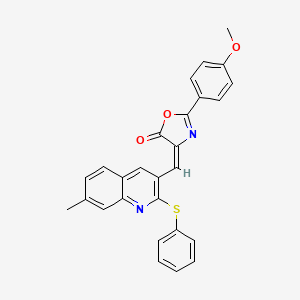
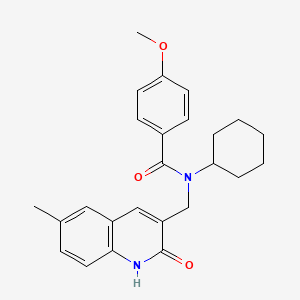
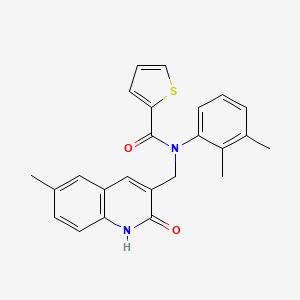
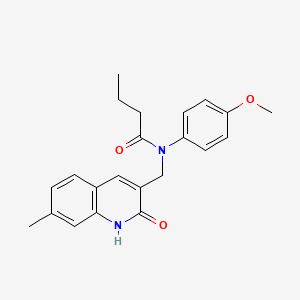

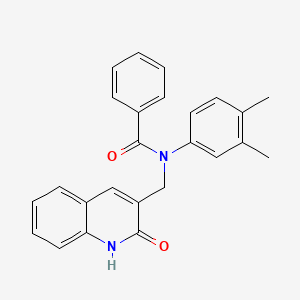

![N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7710834.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7710852.png)
